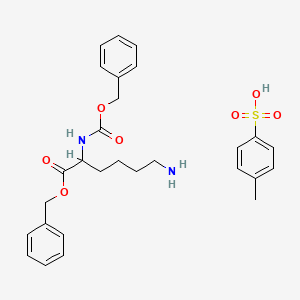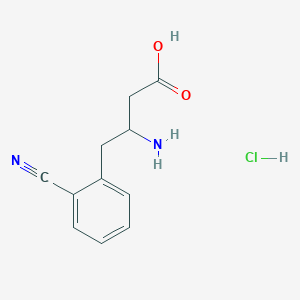![molecular formula C55H68N8O13S2 B12497414 1-(2-{2-[2-(2-{2-[(3-{[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)-1,3-benzodiazol-5-yl]sulfamoyl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12497414.png)
1-(2-{2-[2-(2-{2-[(3-{[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)-1,3-benzodiazol-5-yl]sulfamoyl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dTRIM24 is a synthetic organic compound that functions as a selective bifunctional degrader of the chromatin-modifying enzyme TRIM24. It is a hybrid molecule composed of a TRIM24-engaging ligand (derived from IACS-9571) and a von Hippel-Lindau (VHL)-engaging ligand (VL-269). This compound is part of the PROTAC (Proteolysis Targeting Chimera) family, which is designed to target and degrade specific proteins within cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dTRIM24 involves the conjugation of two ligands: a TRIM24 bromodomain ligand (IACS-9571) and a VHL E3 ubiquitin ligase ligand (VL-269). The synthetic route typically includes multiple steps of organic synthesis, such as amide bond formation, etherification, and sulfonamide formation. The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and methanol, with reactions carried out under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of dTRIM24 would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to ensure purity and yield. The compound is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
化学反応の分析
Types of Reactions
dTRIM24 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final dTRIM24 compound. These intermediates often contain functional groups like amides, ethers, and sulfonamides .
科学的研究の応用
dTRIM24 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of TRIM24 in various biochemical pathways.
Biology: Employed in cell biology to investigate the role of TRIM24 in chromatin remodeling and gene expression.
作用機序
dTRIM24 exerts its effects by selectively binding to both the bromodomain of TRIM24 and the VHL E3 ubiquitin ligase. This dual binding facilitates the recruitment of the ubiquitin-proteasome system, leading to the proteasome-mediated degradation of TRIM24. The degradation of TRIM24 disrupts its role in chromatin remodeling and gene expression, thereby inhibiting the proliferation and survival of cancer cells .
類似化合物との比較
Similar Compounds
IACS-9571: A TRIM24 bromodomain inhibitor that serves as one of the ligands in dTRIM24.
VL-269: A VHL E3 ubiquitin ligase ligand that is also part of the dTRIM24 molecule
Uniqueness
dTRIM24 is unique in its ability to more effectively displace TRIM24 from chromatin compared to its parent TRIM24 bromodomain binding ligand IACS-9571. This enhanced efficacy is due to its bifunctional nature, which allows it to simultaneously engage both TRIM24 and VHL, leading to more efficient degradation of TRIM24 .
特性
分子式 |
C55H68N8O13S2 |
|---|---|
分子量 |
1113.3 g/mol |
IUPAC名 |
1-[2-[[2-[2-[2-[2-[[3-[[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)benzimidazol-5-yl]sulfamoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H68N8O13S2/c1-8-20-75-40-12-10-13-41(28-40)76-47-30-45-44(61(6)54(69)62(45)7)29-43(47)60-78(70,71)42-14-9-11-38(26-42)51(66)56-19-21-72-22-23-73-24-25-74-33-48(65)59-50(55(3,4)5)53(68)63-32-39(64)27-46(63)52(67)57-31-36-15-17-37(18-16-36)49-35(2)58-34-77-49/h9-18,26,28-30,34,39,46,50,60,64H,8,19-25,27,31-33H2,1-7H3,(H,56,66)(H,57,67)(H,59,65) |
InChIキー |
QUQTXFIMYFMULC-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497331.png)



![4-{5,11-bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocin-13-yl}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B12497362.png)
![N-(9-{3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12497364.png)
![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12497367.png)





![N-ethyl-2-[(2Z)-2-[(4-iodophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12497395.png)
![N-(3-butoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12497409.png)
